molecular formula C7H9ClN2O2 B2906354 4-(2-Chloroacetyl)morpholine-2-carbonitrile CAS No. 1509502-29-7

4-(2-Chloroacetyl)morpholine-2-carbonitrile

Cat. No. B2906354
CAS RN: 1509502-29-7
M. Wt: 188.61
InChI Key: VQOYAMBJBFIJPD-UHFFFAOYSA-N
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Description

“4-(2-Chloroacetyl)morpholine-2-carbonitrile” is a chemical compound with the empirical formula C6H10ClNO2 . It is also known by several synonyms such as 2-Chloro-1-(4-morpholinyl)ethanone, 2-Chloro-1-morpholinoethanone, 2-Morpholino-2-oxoethyl chloride, 4-Morpholinylcarbonylmethyl chloride, N-(Chloroacetyl)morpholine, Chloroacetic acid morpholide, Chloroacetic acid morpholine amide, and Morpholine chloroacetamide .


Synthesis Analysis

The synthesis of derivatives of “4-(2-Chloroacetyl)morpholine-2-carbonitrile” can start from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final dehydration . Another method involves reacting morpholine with chloroacetyl chloride in the presence of triethylamine as a catalyst and diethylether as a solvent .


Molecular Structure Analysis

The molecular structure of “4-(2-Chloroacetyl)morpholine-2-carbonitrile” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Chloroacetyl)morpholine-2-carbonitrile” include a density of 1.2±0.1 g/cm3, boiling point of 294.2±35.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 53.4±3.0 kJ/mol, flash point of 131.8±25.9 °C, and index of refraction of 1.486 .

Scientific Research Applications

Synthesis of Antibacterial Agents

4-(2-Chloroacetyl)morpholine-2-carbonitrile: serves as a precursor in the synthesis of morpholine derivatives that exhibit antibacterial properties . These derivatives are synthesized by reacting morpholine with chloroacetyl chloride, followed by further reactions with substituted 2-amino benzothiazole or 5-substituted-2-amino-1,3,4-oxadiazole. The resulting compounds have been tested and show promise as antibacterial agents, which could be significant in the development of new antibiotics.

Anticancer Research

The morpholine nucleus, which is part of 4-(2-Chloroacetyl)morpholine-2-carbonitrile , is known to play an important role in anticancer treatments . Derivatives of this compound can be designed to target specific cancer cells, potentially leading to the development of new chemotherapeutic agents.

Antimalarial Activity

Morpholine derivatives, synthesized using 4-(2-Chloroacetyl)morpholine-2-carbonitrile , have been explored for their antimalarial activity . This is particularly important for creating new treatments against resistant strains of malaria, which is a major global health concern.

Antitussive and Anticonvulsant Applications

The compound’s derivatives are also being studied for their potential use as antitussives and anticonvulsants . These applications could lead to the development of new medications for cough suppression and seizure control, respectively.

Analgesic and Anti-inflammatory Properties

Research into morpholine derivatives includes the exploration of their analgesic and anti-inflammatory properties . This could result in new pain relief medications that may be more effective or have fewer side effects than current options.

Role in Heterocyclic Chemistry

4-(2-Chloroacetyl)morpholine-2-carbonitrile: is a valuable compound in heterocyclic chemistry, used to synthesize various heterocyclic structures like benzothiazoles and oxadiazoles . These structures are key in the development of compounds with diverse biological activities.

properties

IUPAC Name

4-(2-chloroacetyl)morpholine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c8-3-7(11)10-1-2-12-6(4-9)5-10/h6H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOYAMBJBFIJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CCl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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